2-(3-Aminoazetidin-1-yl)-3-phenylpropanenitrile
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Overview
Description
2-(3-Aminoazetidin-1-yl)-3-phenylpropanenitrile is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-3-phenylpropanenitrile can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aza-Michael addition reaction to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-3-phenylpropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-3-phenylpropanenitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The azetidine ring may play a crucial role in binding to these targets, influencing their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines: These compounds are high-affinity non-imidazole histamine H3 receptor agonists.
2-(3-Aminoazetidin-1-yl)-N-phenylacetamide: Another azetidine derivative with potential biological activity.
Uniqueness
2-(3-Aminoazetidin-1-yl)-3-phenylpropanenitrile is unique due to its specific structure, which combines an azetidine ring with a phenylpropanenitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-3-phenylpropanenitrile |
InChI |
InChI=1S/C12H15N3/c13-7-12(15-8-11(14)9-15)6-10-4-2-1-3-5-10/h1-5,11-12H,6,8-9,14H2 |
InChI Key |
GIJOQRYNUHCYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(CC2=CC=CC=C2)C#N)N |
Origin of Product |
United States |
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